Dovitinib lactate

説明

ドビチニブ乳酸塩は、腫瘍増殖および血管新生に関与する複数の受容体型チロシンキナーゼ(RTK)に対して強力な阻害作用を示す経口活性型低分子です。 特に、急性骨髄性白血病や多発性骨髄腫など、さまざまな癌に関連するキナーゼの阻害に効果的です .

準備方法

合成経路と反応条件

ドビチニブ乳酸塩の合成には、重要な中間体の生成とその後の制御された条件下での反応を含む、複数のステップが含まれます。 正確な合成経路と反応条件は、所有権があり、特定の研究出版物と特許に詳細に記載されています .

工業生産方法

ドビチニブ乳酸塩の工業生産には、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、医薬品基準を満たすための厳格な品質管理対策が含まれます .

化学反応の分析

Chemical Reactions and Interactions

-

Binding to DNA Dovitinib can bind to DNA, as evidenced by an increase in fluorescence at 510 nm when DNA is added to dovitinib . It increases the DNA melting temperature, indicating stabilization of the DNA double helix . Molecular modeling suggests that dovitinib can fit into the minor groove of DNA .

-

Inhibition of Topoisomerases As a DNA binder, dovitinib inhibits topoisomerase IIα, an enzyme involved in DNA processing . It was tested for its ability to inhibit topoisomerase I, utilizing a gel assay .

-

ATPase Activity Dovitinib does not inhibit pyruvate kinase or lactate dehydrogenase . This was confirmed by observing the rapid oxidation of NADH in experiments where ADP was added to assay mixtures containing dovitinib .

-

Inhibition of Kinases Dovitinib inhibits multiple kinases, including FGFR3, FGFR1, PDGFRβ, and VEGFR1-3 . The inhibitory concentration (IC50) values for the inhibition of RTKs by Dovitinib are determined in time-resolved fluorescence (TRF) or radioactive format, measuring the inhibition by Dovitinib of phosphate transfer to a substrate by the respective enzyme .

Metabolic Stability

-

In Vitro Assessment The metabolic stability of dovitinib can be assessed using in vitro methods such as UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry) . This method can quantify dovitinib levels in human liver microsomes (HLMs) .

-

In Silico Prediction Computational tools like StarDrop, which incorporates DEREK and WhichP450 software, can predict the metabolic stability of dovitinib and identify potential structural alerts . The composite site lability (CSL) value, which estimates the metabolic lability, can also be determined using these tools .

Impact on Cellular Processes

-

Chemokine and VEGF Production Dovitinib can inhibit the production of chemokines CCL2 and CCL5, as well as vascular endothelial growth factor (VEGF) . This was observed in co-cultures of breast cancer cells (MDA-MB-231) and cancer-associated fibroblasts (CAFs) . Dovitinib significantly reduces the mRNA expression levels of CCL2 and CCL5, especially in CAFs .

-

Tyrosine Kinase Receptors Dovitinib blocks the CAFs-induced invasion of breast cancer cells by targeting multiple tyrosine kinase receptors .

科学的研究の応用

Renal Cell Carcinoma

Dovitinib lactate has been extensively studied in patients with renal cell carcinoma. A phase II clinical trial indicated that dovitinib administered at a dose of 500 mg daily for five days followed by two days off showed a favorable progression-free survival (PFS) compared to historical controls . The study reported that 41% of patients experienced some degree of tumor regression, highlighting its potential effectiveness in this patient population .

Advanced Breast Cancer

In another study focused on advanced breast cancer, dovitinib was evaluated for its safety and efficacy. Although the objective response rate was modest, with few complete responses observed, the drug demonstrated a significant impact on tumor growth rates, suggesting a potential role in managing this type of cancer .

Combination Therapies

Dovitinib has also been explored in combination with other chemotherapeutic agents. For instance, studies have shown that when dovitinib is combined with gemcitabine or carboplatin, it can enhance the anticancer effects compared to monotherapy . However, challenges with tolerability and dose-limiting toxicities have been noted, necessitating careful monitoring during treatment .

Case Study 1: Tumor Regression in Renal Cell Carcinoma

A notable case involved a patient with metastatic renal cell carcinoma who exhibited a partial response to dovitinib after four cycles of treatment. The patient demonstrated a significant decrease in tumor size and improved symptoms related to cancer pain. This case underscores the potential for dovitinib to induce meaningful clinical responses even in advanced disease settings .

Case Study 2: Advanced Breast Cancer Response

In a cohort study involving patients with advanced breast cancer, one patient achieved a complete response while others showed stable disease or partial responses. The overall disease control rate was approximately 52%, indicating that dovitinib may be beneficial for certain subsets of patients within this population .

Pharmacodynamics and Safety Profile

The pharmacodynamics of this compound involve complex interactions with various signaling pathways. Biomarkers such as FGF23 and VEGF levels have been monitored during treatment to assess target inhibition . The safety profile indicates that while some patients experience significant benefits, others may encounter adverse events such as neutropenia and fatigue, necessitating dose adjustments or treatment discontinuation .

作用機序

ドビチニブ乳酸塩は、線維芽細胞増殖因子(FGF)経路、血管内皮増殖因子(VEGF)経路、および血小板由来増殖因子(PDGF)経路など、複数のRTKを阻害することで効果を発揮します。 この阻害は、腫瘍細胞の増殖、生存、血管新生に関与するシグナル伝達経路を破壊し、腫瘍増殖を抑制し、腫瘍細胞のアポトーシスを促進します .

類似の化合物との比較

類似の化合物

スニチニブ: がん治療に使用される別のRTK阻害剤。

ソラフェニブ: 腫瘍増殖と血管新生に関与する複数のキナーゼを阻害します。

独自性

ドビチニブ乳酸塩は、他の類似の化合物と比較して、より幅広いRTKを阻害できる点が特徴です。 この幅広いスペクトル阻害により、さまざまなキナーゼプロファイルを持つさまざまな癌を治療するための有望な候補となります .

類似化合物との比較

Similar Compounds

Sunitinib: Another RTK inhibitor used in cancer therapy.

Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.

Pazopanib: Targets VEGF and PDGF receptors, similar to dovitinib lactate

Uniqueness

This compound is unique in its ability to inhibit a broader range of RTKs compared to other similar compounds. This broad-spectrum inhibition makes it a promising candidate for treating various cancers with different kinase profiles .

生物活性

Dovitinib lactate, also known as TKI258, is an orally active multi-kinase inhibitor that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article delves into its mechanisms of action, efficacy in various cancer types, and relevant case studies.

Dovitinib exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Key targets include:

- Fibroblast Growth Factor Receptors (FGFRs)

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

These targets are crucial for angiogenesis and the proliferation of cancer cells. Dovitinib's ability to inhibit these pathways contributes to its anticancer effects.

Topoisomerase Inhibition

Dovitinib has also been shown to inhibit topoisomerases, which are enzymes critical for DNA replication and repair. Specifically, it acts as a poison for both topoisomerase I and II, leading to the induction of double-strand DNA breaks in cancer cells. This mechanism enhances its cytotoxic effects, particularly in leukemia cells .

Efficacy in Cancer Treatment

Dovitinib has been evaluated in several clinical trials across various cancer types. Below is a summary of its performance in key studies:

Case Studies

- Renal Cell Carcinoma : A study involving a validated tumorgraft model revealed that dovitinib inhibited RCC tumor growth effectively. This model mimicked human tumor genetics and sensitivities, providing a robust platform for evaluating dovitinib's efficacy against RCC .

- Advanced Melanoma : In patients with advanced melanoma resistant to standard therapies, dovitinib was administered at doses ranging from 200 to 500 mg/day. Dynamic contrast-enhanced MRI indicated a significant reduction in tumor vascularity, correlating with FGFR and VEGFR inhibition as evidenced by decreased phosphorylation levels in tumor biopsies .

Pharmacodynamics and Safety Profile

Dovitinib's pharmacodynamic properties have been assessed through various biomarkers. In clinical trials, plasma levels of FGF23, VEGF, and PDGF were monitored to evaluate target inhibition. The results indicated that dovitinib effectively modulated these biomarkers, suggesting its potential utility in personalized medicine approaches for cancer therapy .

特性

IUPAC Name |

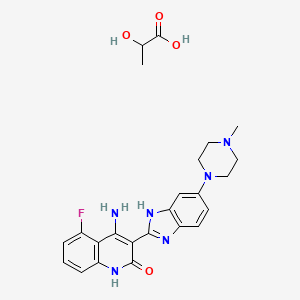

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDKBOBHHFLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692737-80-7 | |

| Record name | Dovitinib lactate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOVITINIB LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。